3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
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Overview
Description
3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group, a methyl group, and a methylthio group
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the desired product . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles .
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties .
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds to 3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole include other triazole derivatives with different substituents. For example:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a triazole ring and different substituents, which can lead to different chemical and biological properties.
Fluorinated Thiophenes: These compounds have a thiophene ring with fluorine substituents, which can affect their electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical reactivity and biological activity.
Properties
CAS No. |
116850-50-1 |
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Molecular Formula |
C10H10FN3S |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3S/c1-14-9(12-13-10(14)15-2)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI Key |
UJWIBWHLVITCSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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